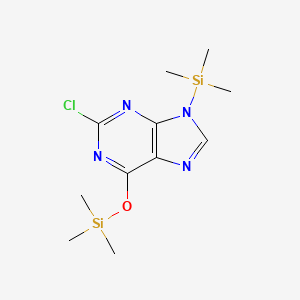![molecular formula C7H7N3O2S B12527492 2-[2-(Prop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole-5-carboxylic acid CAS No. 769087-20-9](/img/structure/B12527492.png)
2-[2-(Prop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Prop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Prop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole-5-carboxylic acid typically involves the reaction of thiosemicarbazide with α-halocarbonyl compounds under specific conditions. One common method is the Hantzsch thiazole synthesis, which can be carried out in solvents such as tetrahydrofuran or 1,4-dioxane, with or without a base catalyst . The reaction conditions can vary, but the use of aprotic or protic solvents and the presence or absence of a base catalyst can influence the reaction time and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the Hantzsch thiazole synthesis and the availability of starting materials make it a feasible method for industrial production.
化学反応の分析
Types of Reactions
2-[2-(Prop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the thiazole ring .
科学的研究の応用
2-[2-(Prop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole-5-carboxylic acid has several scientific research applications, including:
作用機序
The mechanism of action of 2-[2-(Prop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
2-[2-(Propan-2-ylidene)hydrazinyl]isonicotinic acid: This compound has a similar hydrazinyl group but differs in the structure of the thiazole ring.
5-Phenyl-2-[2-(3-phenylprop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole: Another thiazole derivative with different substituents on the thiazole ring.
Uniqueness
2-[2-(Prop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole-5-carboxylic acid is unique due to its specific combination of functional groups and the presence of both nitrogen and sulfur atoms in the thiazole ring.
特性
CAS番号 |
769087-20-9 |
|---|---|
分子式 |
C7H7N3O2S |
分子量 |
197.22 g/mol |
IUPAC名 |
2-(2-prop-2-enylidenehydrazinyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H7N3O2S/c1-2-3-9-10-7-8-4-5(13-7)6(11)12/h2-4H,1H2,(H,8,10)(H,11,12) |
InChIキー |
WCKRMKHXDXVNLL-UHFFFAOYSA-N |
正規SMILES |
C=CC=NNC1=NC=C(S1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-5-cyanophenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12527413.png)
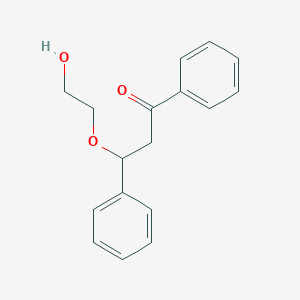
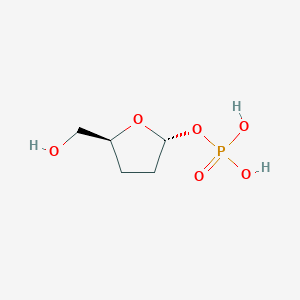
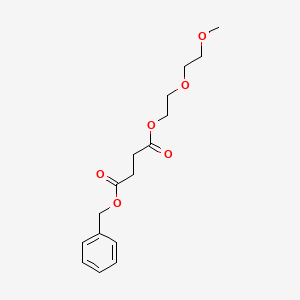
![4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12527425.png)
![(2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid](/img/structure/B12527431.png)
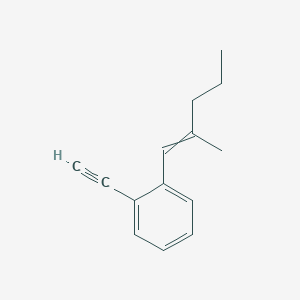
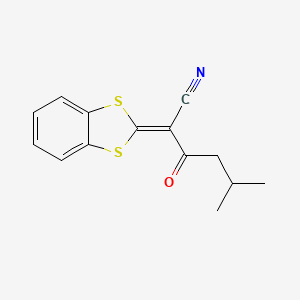
![N-[(2R)-1-Hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B12527459.png)
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl-](/img/structure/B12527461.png)
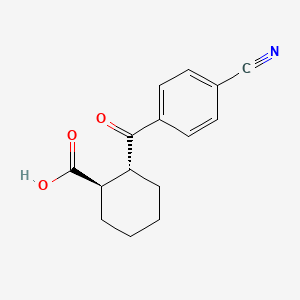
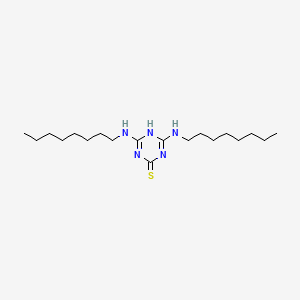
![3,4-Dimethylspiro[4.5]dec-2-en-1-one](/img/structure/B12527485.png)
